4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)-
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Overview
Description
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the benzoxazinone core structure imparts unique chemical properties to these compounds, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with a carboxylic acid chloride to form an intermediate, which then undergoes cyclization in the presence of cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method is the one-pot synthesis using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .
Industrial Production Methods
Industrial production of 4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- often employs scalable and efficient synthetic routes. The one-pot synthesis method mentioned above is particularly advantageous for industrial applications due to its high yield, mild reaction conditions, and simplified workup procedures .
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The benzoxazinone ring allows for nucleophilic substitution reactions, particularly at the 2-position and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, pyridine, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit enhanced biological activities and improved chemical properties .
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
Quinazolinones: These compounds share a similar core structure and are known for their antimicrobial and enzyme inhibitory properties.
Uniqueness
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its biological activity and selectivity compared to other benzoxazinone derivatives .
Properties
CAS No. |
282526-60-7 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)18-15-16-13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3 |
InChI Key |
MESLHBXGUKXXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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